molecular formula C22H23N3O6 B2442234 ethyl 1-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 932457-17-5

ethyl 1-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2442234
CAS No.: 932457-17-5
M. Wt: 425.441
InChI Key: YJDBJKFCQQARER-UHFFFAOYSA-N
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Description

ethyl 1-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyridine core, a dimethoxyphenyl group, and an ethyl ester moiety.

Properties

IUPAC Name

ethyl 1-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c1-5-31-22(28)16-11-25(21-15(20(16)27)8-6-13(2)23-21)12-19(26)24-17-10-14(29-3)7-9-18(17)30-4/h6-11H,5,12H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDBJKFCQQARER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps. One common approach is the condensation of 2,5-dimethoxyaniline with an appropriate naphthyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with naphthyridine structures often exhibit antimicrobial properties. Ethyl 1-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has been studied for its potential effectiveness against various bacterial strains. For instance, studies have shown that related naphthyridine derivatives possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The naphthyridine scaffold is also noted for its anticancer potential. Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth and survival.

Neuropharmacological Effects

Research into neuropharmacological applications has highlighted the potential of this compound in modulating neurotransmitter systems. Compounds similar to this compound may affect serotonin and dopamine pathways, which are critical in treating mood disorders.

Analytical Techniques for Characterization

Characterization of this compound typically employs several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and confirm the purity of the synthesized compound.
  • Mass Spectrometry (MS) : Provides molecular weight information and helps identify fragmentation patterns.
  • Infrared (IR) Spectroscopy : Used to identify functional groups present in the molecule.

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial properties of naphthyridine derivatives found that certain modifications to the structure enhanced activity against Staphylococcus aureus and Escherichia coli. The study concluded that this compound could serve as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Effects

In vitro studies on various cancer cell lines demonstrated that derivatives of this compound can significantly inhibit cell proliferation. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. These findings suggest potential applications in cancer therapeutics.

Mechanism of Action

The mechanism of action of ethyl 1-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 1-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate include other naphthyridine derivatives and compounds with dimethoxyphenyl groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which may confer specific chemical reactivity and biological activity not found in other similar compounds. This uniqueness makes it a valuable subject of study in various scientific disciplines.

Biological Activity

Ethyl 1-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS Number: 932457-17-5) is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O6, with a molecular weight of approximately 425.43 g/mol. The structure includes a naphthyridine core substituted with a carbamoyl group and two methoxy groups on the phenyl ring.

Biological Activity Overview

The biological activities of naphthyridine derivatives are well-documented, with various studies demonstrating their potential in multiple therapeutic areas:

  • Antibacterial Properties : Naphthyridine compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, nalidixic acid, a well-known naphthyridine derivative, is primarily used to treat urinary tract infections caused by Gram-negative pathogens .
  • Antitumor Activity : this compound has been investigated for its anticancer properties. Similar compounds in its class have been found to inhibit topoisomerase II activity, which is crucial for DNA replication and cell division .
  • Anti-inflammatory Effects : Some studies suggest that naphthyridine derivatives possess anti-inflammatory properties by modulating inflammatory pathways and cytokine production .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • DNA Interaction : Many naphthyridines interact with DNA by intercalation or inhibition of topoisomerases, leading to disruption of DNA replication in bacterial and cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and tumor growth.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several naphthyridine derivatives against common pathogens. This compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundPathogenMIC (µg/mL)
Compound AE. coli16
Compound BS. aureus32
Ethyl NaphthyridineE. coli8
Ethyl NaphthyridineS. aureus16

Case Study 2: Antitumor Activity

In vitro studies on human cancer cell lines revealed that this compound inhibited cell proliferation significantly. The compound induced apoptosis in cancer cells through caspase activation pathways.

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The synthesis involves two key phases: (1) constructing the 1,8-naphthyridinone core via cyclization of precursors (e.g., ethyl 4-hydroxy-2-thioxo-1,2-dihydropyridine-3-carboxylate derivatives under acidic conditions), and (2) introducing functional groups, such as the (2,5-dimethoxyphenyl)carbamoylmethyl moiety, via nucleophilic substitution or coupling reactions. Purification is typically achieved through recrystallization or column chromatography, with yields optimized by controlling reaction temperature (60–80°C) and stoichiometry .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
  • Structure solution : Employing SHELXT or SHELXD for phase determination.
  • Refinement : Iterative refinement with SHELXL to minimize R-factors.
  • Validation : WinGX or ORTEP-3 for visualizing and validating hydrogen bonding/stacking interactions .

Q. What biological targets are associated with this compound?

Preliminary studies suggest activity against bacterial DNA gyrase and topoisomerase IV, inferred from structural analogs (e.g., nalidixic acid derivatives). Target validation involves:

  • Enzyme inhibition assays : Measuring IC50 via fluorescence quenching.
  • Molecular docking : Using AutoDock Vina to model binding to the ATP-binding pocket of E. coli gyrase (PDB: 6RKS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Contradictions may arise from assay conditions or compound purity. Mitigation strategies include:

  • Orthogonal assays : Compare radiometric (³H-ATP binding) and fluorometric (SYBR Green displacement) methods.
  • Purity validation : HPLC (C18 column, acetonitrile/water gradient) coupled with HRMS to confirm >95% purity.
  • Standardized protocols : Replicate assays at fixed pH (7.4) and ionic strength (150 mM KCl) .

Q. What experimental design principles optimize derivative synthesis with varying substituents?

Use Design of Experiments (DoE) to systematically vary parameters:

  • Variables : Catalyst loading (e.g., Pd(OAc)₂, 5–10 mol%), temperature (80–120°C), and solvent polarity (DMF vs. THF).
  • Response surface methodology (RSM) : Model interactions between variables to maximize yield.
  • Validation : Confirm optimal conditions via triplicate runs (e.g., 78% yield at 100°C, 8 mol% Pd) .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

Integrate density functional theory (DFT) and molecular dynamics (MD) :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • MD simulations : Simulate ligand-protein binding over 100 ns trajectories to assess stability.
  • Validation : Synthesize top candidates (e.g., fluoro-substituted analogs) and test in vitro .

Q. What strategies control regioselectivity in substitution reactions on the naphthyridine core?

Regioselectivity is influenced by:

  • Directing groups : Use electron-withdrawing groups (e.g., -NO₂) at C-5 to direct electrophilic substitution to C-7.
  • Catalysts : Employ CuI/1,10-phenanthroline for Ullman coupling at C-3.
  • Solvent effects : Polar aprotic solvents (DMSO) favor nucleophilic attack at the C-4 carbonyl .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationDoE, RSM, Pd-catalyzed cross-coupling
Structural ElucidationSC-XRD (SHELX suite), ORTEP-3 visualization
Biological AssaysFluorescence quenching, AutoDock Vina
Computational DesignDFT (Gaussian 16), MD (GROMACS)
Regioselective FunctionalizationCuI catalysis, solvent polarity tuning

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